REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[N+:9]([C:12]1[CH:22]=[CH:21][CH:20]=[C:14]2[C:15]([O:17][C:18](=O)[C:13]=12)=[O:16])([O-:11])=[O:10].O>C(O)(=O)C>[N+:9]([C:12]1[CH:22]=[CH:21][CH:20]=[C:14]2[C:15]([N:1]([C:2]3[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=3)[C:18](=[O:17])[C:13]=12)=[O:16])([O-:11])=[O:10]
|
Name
|
|
Quantity
|
34.3 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
59.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C(C(=O)OC2=O)=CC=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be prepared
|
Type
|
CUSTOM
|
Details
|
The product which has precipitated
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
CUSTOM
|
Details
|
dried for 24 hours at 70° C./30 mm Hg
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C2C(C(=O)N(C2=O)C2=CC=C(C=C2)O)=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |